molecular formula C8H6Br2N2O2 B14433942 2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 74235-59-9

2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Cat. No.: B14433942
CAS No.: 74235-59-9
M. Wt: 321.95 g/mol
InChI Key: SLSOIEQYPZVIGX-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound featuring a pyrazole ring fused with another pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the preparation might start with the bromination of a suitable pyrazole derivative, followed by cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, bromine, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions might yield derivatives with different substituents replacing the bromine atoms .

Scientific Research Applications

2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

CAS No.

74235-59-9

Molecular Formula

C8H6Br2N2O2

Molecular Weight

321.95 g/mol

IUPAC Name

2,6-dibromo-1,5-dimethylpyrazolo[1,2-a]pyrazole-3,7-dione

InChI

InChI=1S/C8H6Br2N2O2/c1-3-5(9)7(13)12-4(2)6(10)8(14)11(3)12/h1-2H3

InChI Key

SLSOIEQYPZVIGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2N1C(=O)C(=C2C)Br)Br

Origin of Product

United States

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